PPARα Agonist Potency of Downstream Oxybenzylglycine Conjugates: 4-Methoxyphenyl vs. 4-Fluorophenyl vs. 4-Chlorophenyl
In a controlled, head-to-head comparable series of oxybenzylglycine-based PPARα agonists synthesized from 2-aryl-5-methyl-4-oxazoleacetic acid intermediates, the conjugate derived from 2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid (BDBM50314822 / CHEMBL1090189) demonstrated a PPARα EC₅₀ of 15.8 nM [1]. This represents a 1.3-fold improvement in potency over the 4-fluorophenyl analog (BDBM50314820 / CHEMBL1089164; EC₅₀ = 20.5 nM) tested under identical assay conditions (human PPARα LBD [167–468], HEK293 cells co-expressing GAL4-DBD, transactivation readout) [2]. The 4-chlorophenyl analog (BMS-687453) was more potent (EC₅₀ = 10 nM) but exhibits substantial PPARγ activity (EC₅₀ = 4,100 nM), whereas the 4-methoxyphenyl series offers a differentiated selectivity window relevant for programs targeting balanced PPARα/γ or PPARα-preferring profiles [3].
| Evidence Dimension | PPARα agonist potency (EC₅₀) of matched oxybenzylglycine conjugates |
|---|---|
| Target Compound Data | EC₅₀ = 15.8 nM (CHEMBL1090189; 4-methoxyphenyl conjugate) |
| Comparator Or Baseline | EC₅₀ = 20.5 nM (CHEMBL1089164; 4-fluorophenyl conjugate); EC₅₀ = 10 nM (BMS-687453; 4-chlorophenyl conjugate) |
| Quantified Difference | 4-OCH₃ is 1.3-fold more potent than 4-F (ΔEC₅₀ = 4.7 nM); 1.6-fold less potent than 4-Cl (ΔEC₅₀ = 5.8 nM) |
| Conditions | Human PPARα LBD (residues 167–468), HEK293 cells, GAL4-DBD co-transfection transactivation assay |
Why This Matters
The 4-methoxyphenyl substitution yields an intermediate that generates PPARα conjugates with potency between the 4-fluoro and 4-chloro extremes, offering a chemically distinct starting point for fine-tuning selectivity and metabolic stability in lead optimization without the potential toxicological liabilities associated with halogenated aryl groups.
- [1] BindingDB. BDBM50314822 (CHEMBL1090189): 2-((3-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(ptolyloxycarbonyl)amino)acetic acid. EC₅₀ (PPARα) = 15.8 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314822 View Source
- [2] BindingDB. BDBM50314820 (CHEMBL1089164): 2-((3-((2-(4-fluorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(ptolyloxycarbonyl)amino)acetic acid. EC₅₀ (PPARα) = 20.5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50314820 View Source
- [3] Li, J.; Kennedy, L. J.; Walker, S. J.; et al. Discovery of an Oxybenzylglycine Based Peroxisome Proliferator Activated Receptor Alpha Selective Agonist 2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic Acid (BMS-687453). J. Med. Chem. 2010, 53 (7), 2854–2864. DOI: 10.1021/jm9016817. View Source
